molecular formula C20H26ClI B3181124 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride CAS No. 5421-53-4

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride

Cat. No.: B3181124
CAS No.: 5421-53-4
M. Wt: 428.8 g/mol
InChI Key: JHPUIEDIXRYPTP-UHFFFAOYSA-M
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Description

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is a type of diaryliodonium salt. These compounds are known for their utility in organic synthesis, particularly as oxidizing agents and in photoinitiation processes. The structure of this compound includes an iodine atom bonded to two phenyl groups, each substituted with a tert-butyl group, and a chloride anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride typically involves the oxidation of iodoarenes. One common method is the anodic oxidation of iodobiaryls in an undivided electrolysis cell using acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) as solvents, along with trifluoromethanesulfonic acid (TfOH) as an additive . This method is atom-efficient and does not require additional chemical oxidants, thus minimizing chemical waste.

Industrial Production Methods

Industrial production methods for diaryliodonium salts, including this compound, often involve scalable electrochemical synthesis. This process is advantageous due to its efficiency and reduced environmental impact compared to traditional chemical oxidation methods .

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the generated acid.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.

Scientific Research Applications

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is unique due to its specific chloride anion, which can influence its reactivity and solubility compared to other diaryliodonium salts. This makes it particularly useful in certain synthetic applications where the chloride anion is preferred.

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.ClH/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPUIEDIXRYPTP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969182
Record name Bis(4-tert-butylphenyl)iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5421-53-4
Record name Bis(4-tert-butylphenyl)iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride
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Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride
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Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride
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Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride
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Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride

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